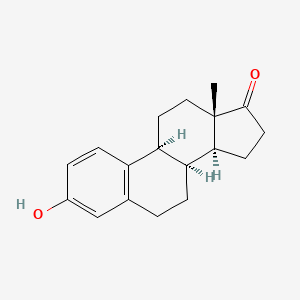

8alpha-Estrone

説明

Structure

3D Structure

特性

CAS番号 |

4680-83-5 |

|---|---|

分子式 |

C18H22O2 |

分子量 |

270.4 g/mol |

IUPAC名 |

(8S,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16+,18+/m1/s1 |

InChIキー |

DNXHEGUUPJUMQT-CVYDXHPNSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |

正規SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |

製品の起源 |

United States |

Stereochemical Characterization and Structural Analysis of 8alpha Estrone

Stereochemical Configuration at the 8-position

The defining structural feature of 8alpha-Estrone is the stereochemical configuration at the C8 carbon atom. In steroid nomenclature, the "alpha" (α) designation indicates that the substituent at a chiral center points below the plane of the steroid nucleus, while a "beta" (β) designation indicates it points above the plane. Natural estrone (B1671321) possesses an 8-beta configuration. In contrast, 8alpha-Estrone has the hydrogen atom at the C8 position in the alpha orientation.

This inversion of stereochemistry at a single chiral center classifies 8alpha-Estrone as an epimer of estrone. nih.gov The complete stereochemical configuration for 8alpha-Estrone is specified by its IUPAC name: (8S,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one. nih.gov

| Property | Value |

| IUPAC Name | (8S,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one nih.gov |

| Synonyms | 8-Epiestrone, 8-Isoestrone nih.gov |

| Molecular Formula | C18H22O2 nih.gov |

| Molecular Weight | 270.4 g/mol nih.gov |

| CAS Number | 517-06-6 nih.gov |

Conformational Analysis of 8alpha-Estrone and its Analogues

In 8alpha-Estrone, the inversion at C8 to an alpha configuration results in a cis-fusion between the B and C rings. This cis-junction forces the steroid backbone into a significantly bent or kinked conformation. This altered shape is the primary physical consequence of the 8-alpha stereochemistry.

Studies on 8α-analogs of steroidal estrogens have shown that these compounds can exhibit conformational flexibility. For instance, research on 1,3-O-dimethyl-8α-estrone demonstrated that such compounds can exist as two distinct conformers in solution. researchgate.net Further X-ray diffraction analysis of other 8-isoanalogues confirmed that while the core bent conformation is maintained, substituents on the A and B rings can introduce minor distortions in the B and D rings. researchgate.net This indicates that while the fundamental bent shape is a hallmark of the 8-alpha series, some degree of conformational heterogeneity can exist.

Differentiation of 8alpha-Estrone from other Stereoisomers

The structural diversity of steroids arises from isomerism, particularly stereoisomerism, where compounds share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

Estrone is a chiral molecule, meaning it is non-superimposable on its mirror image. nih.gov This chirality originates from the presence of multiple asymmetric carbon atoms (chiral centers) in its structure. Estrone has four chiral centers: C8, C9, C13, and C14.

The maximum number of possible stereoisomers for a molecule is given by the formula 2^n, where 'n' is the number of chiral centers. nih.gov For estrone, this results in a theoretical maximum of 2^4 = 16 stereoisomers (or eight pairs of enantiomers). 8alpha-Estrone is one of these 16 possible stereoisomers. Each stereoisomer, including 8alpha-Estrone, has a unique three-dimensional structure and, consequently, distinct physical, chemical, and biological properties. The family of estradiol (B170435), a closely related steroid with five chiral centers, can have up to 32 possible stereoisomers. nih.govresearchgate.net

| Chiral Center | Natural Estrone Configuration | 8alpha-Estrone Configuration |

| C8 | 8β | 8α |

| C9 | 9α | 9α |

| C13 | 13β | 13β |

| C14 | 14α | 14α |

| B/C Ring Fusion | Trans | Cis |

Just as the configuration at C8 can be inverted, so can the configuration at C9, leading to another set of stereoisomers. 9beta-Estrone (also known as 9-isoestrone) is an epimer of estrone where the hydrogen atom at C9 is in the beta ("up") position instead of the natural alpha ("down") position.

Synthetic Methodologies for 8alpha Estrone and Its Analogues

Total Synthesis Approaches to 8alpha-Estrane Derivatives

A key sequence for assembling the 8alpha-estrane skeleton involves the reaction between a precursor for the A and B rings, such as 1-vinyl-1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene, and a precursor for the D-ring, like 2-methyl-1,3-cyclopentanedione. caltech.eduresearchgate.net This convergent synthesis strategy involves several key transformations:

Formation of a Cationic Intermediate: The tertiary allylic alcohol is acid-labile and can be converted into a stabilized carbocation. caltech.edu

Condensation: This cation is trapped by the enol form of the cyclopentanedione derivative. caltech.edu

Cyclization and Dehydration: Subsequent olefin isomerization and ring closure, followed by dehydration, yield the complete tetracyclic estrapentaene skeleton. caltech.edu

This sequence produces a racemic tetracyclic intermediate, such as 3-methoxy-1,3,5(10),8(9),14(15)-estrapentaene-17-one, which must then undergo stereoselective reductions to establish the final stereochemistry of the B and C rings. caltech.edu Total synthesis has been successfully employed to create racemic 8alpha,14beta- and 8alpha,9beta-estrane derivatives, as well as the enantiomeric 8-alpha-estrane compounds. wikidata.org

Stereoselective Synthesis of 8alpha-Estrone Analogues

Achieving the correct stereochemistry, particularly at the C8 position, is a critical challenge in the synthesis of 8alpha-estrone analogues. While total synthesis routes can produce the core structure, they often yield a mixture of stereoisomers. caltech.edu Stereoselectivity is introduced through carefully controlled reaction steps, often involving specialized reducing agents or chiral catalysts.

One documented method to achieve stereospecificity involves the selective reduction of a tricyclic precursor. researchgate.net For instance, using a bulky reducing agent like lithium tri-t-butoxyaluminum hydride can afford a specific ketol intermediate. researchgate.net This intermediate is crucial as it can be resolved into its separate optical isomers, providing a pathway to enantiomerically pure 8alpha-estrone. researchgate.net The stereospecific total synthesis of estrone (B1671321) has also been accomplished through methods like cationic olefinic cyclization, highlighting the importance of controlling ring-forming reactions to set the desired stereocenters. nih.gov

Derivatization Strategies for Modified 8alpha-Estrone Compounds

Derivatization of the 8alpha-estrone scaffold is a powerful strategy to generate novel analogues with potentially unique chemical properties. This involves chemically modifying the parent molecule at various positions, such as the aromatic A-ring or the five-membered D-ring.

Halogenation of the aromatic A-ring of estrone derivatives can significantly influence their properties. The introduction of halogens like fluorine, chlorine, and bromine at positions C-2 and/or C-4 is a common modification. nih.gov A total synthesis approach has been successfully used to create 8alpha analogues of steroid estrogens specifically containing a fluorine atom at the 2-position. researchgate.netresearchgate.net

A general method for introducing halogens onto the estrone framework involves electrophilic substitution using N-halosuccinimides (NCS for chlorine, NBS for bromine, and NIS for iodine). nih.gov The reaction conditions can be tuned to favor either mono- or di-substitution. Typically, using approximately one equivalent of the halogenating agent results in monosubstituted products, while an excess leads to disubstitution at both the C-2 and C-4 positions. nih.gov

| Entry | Halogenating Agent | Equivalents | Solvent | Reaction Time (h) | Products (Yield %) |

|---|---|---|---|---|---|

| 1 | NCS | 1.1 | AcOH | 24 | 2-Chloro-E1 (35%) and 4-Chloro-E1 (39%) |

| 2 | NCS | 2.2 | AcOH | 48 | 2,4-Dichloro-E1 (73%) |

| 3 | NBS | 1.1 | AcOH | 24 | 2-Bromo-E1 (37%) and 4-Bromo-E1 (41%) |

| 4 | NBS | 2.2 | AcOH | 48 | 2,4-Dibromo-E1 (80%) |

| 5 | NIS | 1.1 | AcOH | 24 | 2-Iodo-E1 (30%) and 4-Iodo-E1 (28%) |

| 6 | NIS | 2.2 | AcOH | 48 | 2,4-Diiodo-E1 (65%) |

Note: The table shows data for the natural 13β-estrone series but illustrates the general methodology applicable for synthesizing halogenated estrone analogues.

Beyond halogenation, various other functional groups and structural modifications have been introduced into the 8alpha-estrone framework.

6-Oxa Analogues: A notable modification is the replacement of the C-6 methylene (B1212753) group with an oxygen atom, creating 6-oxa-8α-steroid estrogen analogues. researchgate.netdntb.gov.ua These compounds represent a class of unnatural estrogens. google.com

D-Ring Modifications: The D-ring is a common site for derivatization. For example, 17β-hydroxylamine derivatives of 8α-estrone can be synthesized by reducing the corresponding 17-oximes with reagents like diborane (B8814927) or NaCNBH3. nih.gov These hydroxylamines can be further converted into stable nitrones. nih.gov

Side Chain Introduction: Acyclic side chains can be attached to the steroid core. In one instance, a racemic 8α,9α-estratriene derivative was converted into a compound with an alkoxycarbonyl-ethylenic side chain at the C-17 position using Wittig reactions. nih.gov

Ethano-Bridged Analogues: Complex structural modifications include the creation of additional rings. Synthetic routes have been developed for 14α,17α-ethano-8α-estradiol, starting from 19-norsteroid precursors. rsc.org A key step in this synthesis is the cycloaddition reaction of a diene intermediate with phenyl vinyl sulfone to form the ethano bridge. rsc.org

Enzymatic Biotransformations and Metabolic Pathways of Estrone Isomers

Enzymes Governing Estrone (B1671321) Interconversions

The biological activity of estrone and its related compounds is tightly controlled by several families of enzymes that catalyze their synthesis, interconversion, and inactivation.

Aromatase, also known as estrogen synthase or CYP19A1, is a critical enzyme in the biosynthesis of estrogens. wikipedia.org It is a member of the cytochrome P450 superfamily and is responsible for the aromatization of androgens, the final and rate-limiting step in producing estrogens. iu.edunih.gov Specifically, aromatase converts androstenedione (B190577) into estrone and testosterone (B1683101) into estradiol (B170435). wikipedia.orgnih.gov This process is not a simple conversion but a complex reaction involving three successive hydroxylations of the androgen's 19-methyl group, leading to its elimination and the aromatization of the A-ring of the steroid. wikipedia.org

Aromatase is found in numerous tissues, including the ovaries, placenta, adipose tissue, brain, and bone. wikipedia.orgnih.gov In postmenopausal women, the primary source of estrogen production shifts from the ovaries to peripheral tissues, particularly adipose tissue, where aromatase converts androgens (produced by the ovaries and adrenal glands) into estrone. hmdb.canih.gov The tissue-specific expression of the CYP19A1 gene is regulated by different promoters, allowing for fine-tuned control of estrogen synthesis throughout the body. nih.govoup.com

While its primary role is biosynthesis, some evidence suggests aromatase may have other minor metabolic activities, such as 2-hydroxylase activity towards estrone. uniprot.org However, its function is overwhelmingly centered on the production, rather than the catabolism, of estrogens. iu.edu There is a lack of specific research in the provided sources detailing the interaction of aromatase with synthetic isomers like 8alpha-Estrone.

The 17beta-hydroxysteroid dehydrogenases (17β-HSDs) are a large family of enzymes that play a pivotal role in regulating the biological potency of sex steroids. nih.govresearchgate.net They catalyze the reversible interconversion between 17-keto steroids and their more active 17β-hydroxy forms. researchgate.net In the context of estrogens, they mediate the equilibrium between the less active estrone (a 17-ketosteroid) and the most potent endogenous estrogen, estradiol (a 17β-hydroxysteroid). hmdb.canih.gov

Multiple isoforms of 17β-HSD exist, with at least 12 identified types, each exhibiting distinct tissue distribution, substrate specificity, and directional preference (oxidative or reductive). researchgate.nettandfonline.com

17β-HSD Type 1: This isoform predominantly catalyzes the reduction of estrone to estradiol, using NADPH as a cofactor. nih.govtandfonline.com Its activity is high in estrogen-producing tissues like the placenta and ovaries, as well as in estrogen-target tissues like the breast, where it contributes to high local concentrations of potent estradiol. nih.govtandfonline.com

17β-HSD Type 2: In contrast to Type 1, this enzyme primarily catalyzes the oxidation of potent steroids, converting estradiol back to the less active estrone. researchgate.netresearchgate.net It acts as a key regulator, protecting tissues from excessive estrogenic stimulation. researchgate.net

17β-HSD Type 4: This peroxisomal enzyme also catalyzes the oxidation of estradiol to estrone. nih.gov

The balance between the reductive activity of 17β-HSD Type 1 and the oxidative activity of types 2 and 4 is a crucial mechanism for controlling local estrogenic effects. nih.govresearchgate.net While this equilibrium is fundamental to the metabolism of estrone, specific studies on its stereoisomers, such as 8alpha-Estrone, are not detailed in the available literature.

| Enzyme | Primary Function | Cofactor | Primary Location | Reference(s) |

| 17β-HSD Type 1 | Converts Estrone to Estradiol (Reduction) | NADPH | Placenta, Ovary, Breast | tandfonline.com, nih.gov |

| 17β-HSD Type 2 | Converts Estradiol to Estrone (Oxidation) | NAD+ | Endometrium, Liver | researchgate.net, researchgate.net |

| 17β-HSD Type 4 | Converts Estradiol to Estrone (Oxidation) | NAD+ | Liver, Kidney, Ovary, Testes | nih.gov |

Conjugation with sulfate (B86663) is a major pathway in the metabolism of estrogens, regulating their bioavailability and creating a circulating reservoir of inactive hormone precursors. frontiersin.orgresearchgate.net This process is controlled by the opposing actions of two enzymes: steroid sulfotransferases (SULTs) and steroid sulfatase (STS). nih.gov

Steroid Sulfotransferases (SULTs): These enzymes, particularly estrogen sulfotransferase (SULT1E1), inactivate estrogens by catalyzing the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the steroid. frontiersin.orgresearchgate.net This reaction converts estrone and estradiol into estrone sulfate (E1S) and estradiol sulfate, respectively. wikipedia.org Sulfation increases the water solubility of the steroids and prevents them from binding to estrogen receptors, thus terminating their biological activity. researchgate.net E1S is the most abundant circulating estrogen, with plasma levels many times higher than those of unconjugated estrogens. researchgate.netnih.gov

Steroid Sulfatase (STS): This enzyme reverses the action of SULTs by hydrolyzing the sulfate ester bond, removing the sulfate group from estrone sulfate to regenerate biologically active estrone. frontiersin.orgnih.gov STS activity is a key mechanism for the local production of active estrogens in peripheral tissues, including hormone-dependent tumors, from the large circulating pool of E1S. hmdb.canih.gov

The dynamic interplay between SULTs and STS is therefore essential for maintaining steroid homeostasis and modulating estrogenic action at the tissue level. researchgate.netnih.gov

Beyond sulfation, the metabolic inactivation and elimination of estrogens proceed through a two-step process involving hydroxylation followed by either O-methylation or glucuronidation.

First, estrone and estradiol undergo hydroxylation, primarily at the C2 or C4 positions of the A-ring, catalyzed by various cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1). researchgate.netnih.gov This creates catechol estrogens, such as 2-hydroxyestrone (B23517) (2-OH-E1) and 4-hydroxyestrone (B23518) (4-OH-E1). nih.govoup.com These catechol metabolites can then be detoxified by two major pathways:

Catechol-O-Methyltransferase (COMT): This enzyme catalyzes the methylation of the hydroxyl groups on the catechol estrogens, converting them into methoxyestrogens (e.g., 2-methoxyestrone (B195170) and 4-methoxyestrone). researchgate.nethmdb.ca This pathway is considered detoxifying because it prevents the catechol estrogens from being oxidized into reactive quinones that can damage DNA. nih.govresearchgate.net

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are a family of enzymes that conjugate a glucuronic acid moiety to estrogens and their metabolites. oup.comcapes.gov.br This process can occur on the parent estrogens (e.g., forming estrone glucuronide) or on their catechol metabolites. cdnsciencepub.comdrugbank.com Glucuronidation significantly increases the water solubility of the compounds, facilitating their excretion in urine and bile. oup.comcapes.gov.br Several UGT isoforms, including UGT1A1 and UGT2B7, are involved in this process. oup.comcapes.gov.br

Together, these phase II conjugation reactions are critical for the clearance and detoxification of estrogens. oup.com

In Vitro Metabolic Studies of Estrone Derivatives

In vitro systems, such as liver homogenates and microsomal preparations, are valuable tools for investigating the metabolic pathways of steroid hormones. nih.govcdnsciencepub.com Studies using these systems have provided detailed insights into the biotransformation of estrone and its derivatives.

For example, in vitro incubations of estrone with liver homogenates have demonstrated its rapid reduction to estradiol-17β, highlighting the activity of 17β-HSDs. cdnsciencepub.com These studies also show that estrone undergoes extensive conjugation, with glucuronidated products being predominant. nih.gov The metabolism of estrone sulfate has also been investigated, showing that it can be hydrolyzed back to estrone by sulfatase activity or, in some tissues, directly converted to estradiol-3-sulfate. nih.govcdnsciencepub.com

Oxidative metabolism has been studied using human and rat liver microsomes. nih.gov These experiments confirm the formation of hydroxylated metabolites, such as 2-hydroxyestrone and 4-hydroxyestrone, which are key intermediates in the metabolic cascade. nih.gov Furthermore, novel metabolic pathways have been identified in vitro, including the formation of quinol metabolites from estrone, catalyzed by cytochrome P-450 enzymes like CYP1A1, CYP2B6, and CYP2E1. researchgate.net

While these studies provide a robust framework for understanding the metabolism of estrone and related structures, specific in vitro metabolic data for the synthetic isomer 8alpha-Estrone is limited in the scientific literature reviewed. ontosight.ai

Enzymatic Regulation of Estrogen Concentrations

The concentration of biologically active estrogens in any given tissue is not solely dependent on circulating levels but is subject to intricate local regulation by a suite of metabolic enzymes. oup.comfrontiersin.org This concept, often referred to as intracrinology, underscores the importance of in situ estrogen synthesis and metabolism. nih.gov

The key enzymatic checkpoints that regulate local estrogen levels are:

Aromatase (CYP19A1): Governs the local synthesis of estrone from androgens, providing the primary substrate for further conversions. nih.govresearchgate.net

Steroid Sulfatase (STS) and Sulfotransferases (SULTs): The balance between STS (activating) and SULTs (inactivating) controls the size of the active estrogen pool by regulating the conversion to and from the inactive sulfate-conjugated forms. frontiersin.orgresearchgate.netnih.gov

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): The ratio of reductive isoforms (like 17β-HSD1) to oxidative isoforms (like 17β-HSD2) determines the local balance between potent estradiol and less active estrone. nih.govresearchgate.net

CYPs, COMT, and UGTs: These enzymes control the rate of estrogen inactivation and clearance through hydroxylation, methylation, and glucuronidation, effectively removing active hormones from the system. oup.comresearchgate.netoup.com

The expression and activity of these enzymes can be influenced by various factors, including hormones and cytokines, allowing for dynamic control of estrogen concentrations in response to physiological demands. nih.govahajournals.org This local modulation of enzymatic activity is critical for tissue-specific estrogen action and homeostasis. oup.comfrontiersin.org

Molecular Interactions and Estrogen Receptor Biology of 8alpha Estrone

Estrogen Receptor Binding Affinity and Selectivity

The binding affinity of a ligand to its receptor is a primary determinant of its biological potency. For estrogens, the two main receptor subtypes are Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). wikipedia.org The natural isomer, estrone (B1671321) (with an 8β configuration), is considered a weak estrogen, exhibiting significantly lower binding affinity for both ERα and ERβ compared to estradiol (B170435). wikipedia.org

One study reported that the relative binding affinities of estrone for human ERα and ERβ were 4.0% and 3.5%, respectively, compared to that of estradiol. wikipedia.org The estrogenic activity of estrone is approximately 4% of that of estradiol, and it is considered a prohormone that can be converted to the more potent estradiol. wikipedia.org

While specific binding affinity data for 8alpha-estrone is not widely documented in comparative studies, data for the closely related compound Δ⁸-Estrone (8,9-Dehydroestrone) provides insight into how modifications in this region of the steroid nucleus can affect receptor interaction. Δ⁸-Estrone shows a relative binding affinity of 19% for ERα and 32% for ERβ compared to estradiol. wikipedia.org This suggests that alterations at the C8 position can modulate both the affinity and the selectivity towards the ER subtypes.

Table 1: Relative Binding Affinities (RBA) of Selected Estrogens for ERα and ERβ RBA is relative to Estradiol (set at 100%)

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Reference |

|---|---|---|---|

| Estradiol | 100 | 100 | wikipedia.orgwikipedia.org |

| Estrone (8β-Estrone) | 4.0 | 3.5 | wikipedia.org |

| Δ⁸-Estrone | 19 | 32 | wikipedia.org |

ERα is a key mediator of estrogenic action in tissues such as the mammary gland, uterus, and bone. nih.gov Ligands bind within the ligand-binding pocket of ERα, inducing a conformational change that initiates downstream signaling. drugbank.com The binding of the natural isomer, estrone, to ERα is relatively weak. wikipedia.org Computational modeling of the related 8-alpha stereoisomer, 8-isoestradiol, with ERα suggests a distinct binding mode compared to the natural hormone. researchgate.net This altered interaction within the ligand-binding pocket of ERα is a direct consequence of the 8-alpha stereochemistry.

ERβ is found in various tissues, including the prostate, ovaries, colon, and brain, and its activation can have different, sometimes opposing, effects to ERα activation. nih.govmdpi.com The ligand-binding domains of ERα and ERβ share approximately 59% sequence identity, which allows for the development of subtype-selective ligands. nih.gov Estrone binds to ERβ with an affinity comparable to its affinity for ERα. wikipedia.org The related compound, Δ⁸-Estrone, displays a preferential binding affinity for ERβ over ERα, indicating that the 8-alpha configuration could potentially influence selectivity between the two receptor subtypes. wikipedia.org

Modulation of Estrogen Receptor Dimerization

Upon ligand binding and the subsequent conformational change, estrogen receptors dimerize. wikipedia.org This dimerization is a prerequisite for the receptor to bind to estrogen response elements (EREs) on DNA and regulate gene transcription. drugbank.com The receptors can form ERα homodimers (αα), ERβ homodimers (ββ), or ERαβ heterodimers (αβ). wikipedia.org The type of dimer formed is influenced by the relative expression of each receptor subtype in a given cell and can be modulated by the specific ligand bound. nih.gov The formation of these different dimer types leads to distinct patterns of gene regulation and cellular responses. nih.gov

Ligand binding stabilizes the dimeric form of the estrogen receptor. wikipedia.org ERα homodimers and ERβ homodimers can bind to DNA, although the DNA binding activity of ERβ homodimers may be lower than that of ERα homodimers. nih.gov The specific conformational state induced by a ligand like 8alpha-estrone would influence the stability and transcriptional activity of these homodimers, thereby modulating the expression of target genes specific to each receptor subtype.

In cells where both ERα and ERβ are present, the formation of ERα/ERβ heterodimers is a key functional pathway. nih.gov Research has shown that these heterodimers can bind to DNA with an affinity similar to that of ERα homodimers. nih.gov The transcriptional activity resulting from a heterodimer can be intermediate between that of the two homodimers, adding another layer of regulatory complexity. The unique receptor conformation induced by 8alpha-estrone would be expected to influence the formation and functional activity of these heterodimers, thereby contributing to its specific biological profile in tissues co-expressing both ER subtypes. nih.gov

Transcriptional Modulation by Estrogen Receptor-Ligand Complexes

The primary mechanism of estrogenic compounds involves the regulation of gene expression through binding to estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors. nih.govwikipedia.org Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and initiates a cascade of events leading to the modulation of target gene transcription. frontiersin.org While detailed studies focusing exclusively on the 8alpha-estrone-ER complex are scarce, its activity can be inferred from the well-established pathways of estrogen signaling. These pathways are broadly categorized into direct DNA binding and indirect "tethering" mechanisms. reactome.orgnih.gov

Interaction with Estrogen Response Elements (EREs)

The classical pathway of estrogen action involves the direct binding of the estrogen-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. frontiersin.orgbioscientifica.com This interaction recruits a multiprotein complex that initiates or enhances the transcription of the gene. explorationpub.com

ERs bind with high affinity to consensus EREs, which are typically palindromic sequences (e.g., 5'-GGTCAnnnTGACC-3'). nih.gov However, the sequence of the ERE itself can influence the binding affinity and subsequent transcriptional activity of the ER complex, acting as an allosteric effector that modulates the receptor's conformation and its interaction with other proteins. nih.gov While it is established that 8alpha-estrone binds to ERs, specific research detailing the affinity of the 8alpha-estrone-ER complex for various ERE sequences has not been extensively reported. The observed lower estrogenic activity of 8-isoestrogens suggests that the altered stereochemistry may lead to a suboptimal conformation of the ligand-receptor complex, potentially reducing its binding efficiency to EREs or its ability to effectively recruit the transcriptional machinery. core.ac.ukresearchgate.net

Exploration of Non-Genomic Estrogen Receptor Signaling Pathways

Beyond the direct regulation of gene transcription in the nucleus (genomic signaling), estrogens can also elicit rapid biological responses through non-genomic pathways. nih.govresearchgate.net These actions are initiated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm. wikipedia.orggenome.jp These membrane-associated ERs can interact with various signaling molecules to quickly activate intracellular kinase cascades. wikipedia.orgmdpi.com

The primary non-genomic signaling pathways activated by estrogens include:

MAPK/ERK Pathway: Binding of estrogen to membrane ER can activate the Ras-Raf-MEK-ERK signaling cascade. mdpi.com

PI3K/AKT Pathway: This pathway can be activated through the formation of a complex involving ERα, Src kinase, and the p85 subunit of PI3K. mdpi.comnih.gov

PLC/PKC Pathway: Estrone has been shown to rapidly activate phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and subsequent activation of the Protein Kinase C (PKC) pathway in vascular tissue. nih.gov

Nitric Oxide (NO) Production: In endothelial cells, non-genomic estrogen signaling leads to the rapid activation of endothelial nitric oxide synthase (eNOS), a key event in vascular regulation. frontiersin.org

These rapid signaling events can, in turn, influence gene expression indirectly by phosphorylating and activating other transcription factors or even the nuclear estrogen receptors themselves, creating a crosstalk between the genomic and non-genomic pathways. frontiersin.org Although specific studies on 8alpha-estrone's role in non-genomic signaling are lacking, its confirmed binding to ERs implies a potential to initiate these rapid pathways. ontosight.ai The efficiency and specific outcomes of such signaling would depend on how the 8alpha-estrone-induced receptor conformation affects its ability to couple with membrane-associated signaling complexes like G-proteins and tyrosine kinases. wikipedia.org

Table 2: Components of Non-Genomic Estrogen Receptor Signaling

| Pathway | Key Mediators | Downstream Effect | Reference |

|---|---|---|---|

| MAPK/ERK | Ras, Raf, MEK, ERK | Activation of transcription factors (e.g., c-Fos, c-Jun), regulation of cell proliferation. | mdpi.com |

| PI3K/AKT | Src, PI3K, AKT, mTOR | Promotion of cell survival and growth. | mdpi.comnih.gov |

| PLC/PKC | Phospholipase C (PLC), Diacylglycerol (DAG), Protein Kinase C (PKC) | Modulation of cellular processes through kinase activation. | nih.gov |

| eNOS Activation | eNOS, Caveolin-1 | Production of nitric oxide (NO), leading to vasodilation. | frontiersin.org |

Advanced Analytical Methodologies for 8alpha Estrone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 8alpha-Estrone, providing the means to separate it from its natural 8beta-epimer and other related steroids in complex biological or synthetic mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary analytical method for the identification and quantification of steroid hormones. restek.com Due to the low volatility of estrogens, derivatization is a critical prerequisite for GC-MS analysis. restek.com Common derivatization strategies include alkyloxycarbonylation with reagents like isobutyl chloroformate, followed by protection of other hydroxyl groups, or silylation using agents like N-trimethylsilylimidazole (TMSI). restek.comdss.go.th These modifications enhance the thermal stability and chromatographic properties of the analytes.

In a typical GC-MS setup, an electron energy of 70 eV is used for ionization. nih.gov For quantitative analysis, selected ion monitoring (SIM) mode is employed, which offers significantly higher sensitivity and selectivity compared to full-scan mode. dss.go.th This involves monitoring specific mass-to-charge (m/z) fragments that are characteristic of the derivatized estrone (B1671321) molecule. dss.go.th While this method is well-established for estrone, its application to resolve stereoisomers like 8alpha- and 8beta-Estrone would depend on achieving baseline separation on the gas chromatographic column, which requires careful optimization of the column phase and temperature program.

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Alkyloxycarbonylation and chlorodifluoroacetyl derivatization | dss.go.th |

| Ionization Mode | Electron Ionization (EI) | dss.go.th |

| Detection Mode | Selected Ion Monitoring (SIM) | dss.go.th |

| Quantitative Ion (m/z) for Estrone Derivative | 270 | dss.go.th |

| Detection Limit (Estrone) | 1 pg on-column | dss.go.th |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for steroid analysis due to its high sensitivity and specificity, particularly for complex biological matrices like serum. lcms.cz Unlike GC-MS, LC-MS/MS can sometimes be performed without derivatization, though derivatization is often employed to achieve the ultra-low detection limits required for clinical research. lcms.cznih.gov

Derivatization with agents such as dansyl chloride or picolinoyl chloride can significantly enhance the ionization efficiency of estrogens in the mass spectrometer's electrospray ionization (ESI) source, leading to detection limits in the low picogram-per-milliliter (pg/mL) range. nih.govscispace.com The separation of stereoisomers is a key challenge that can be addressed with LC-MS/MS. For instance, the baseline separation of dansylated 17α-estradiol and 17β-estradiol, two closely related stereoisomers, has been successfully achieved using a reversed-phase analytical column with a phenyl-hexyl stationary phase. nih.gov This demonstrates the capability of specialized column chemistries to resolve steroid epimers, a principle directly applicable to the separation of 8alpha-Estrone from 8beta-Estrone. nih.gov Triple quadrupole mass spectrometers are typically used, operating in multiple reaction monitoring (MRM) mode for optimal selectivity and quantification. lcms.cz

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Reversed-phase LC with phenyl-hexyl stationary phase | nih.gov |

| Derivatization | Dansyl chloride to enhance ESI response | nih.gov |

| Mass Spectrometry | Triple Quadrupole with Multiple Reaction Monitoring (MRM) | lcms.cz |

| Key Achievement | Baseline separation of dansylated estrone and estradiol (B170435) stereoisomers | nih.gov |

| Typical LLOQ (Estrone) | ~1-2 pg/mL in serum | lcms.czscispace.com |

Thin-Layer Chromatography (TLC) in Isomer Analysis

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective planar chromatography technique used for the qualitative analysis of steroids. analis.com.my It is particularly useful for the initial separation and identification of components in a mixture, including isomers. analis.com.mymdpi.com The separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase. researchgate.net

The choice of the mobile phase is critical for separating structurally similar compounds like steroid isomers. For estrogens, various solvent systems have been developed, such as benzene–ether–glacial acetic acid, which can separate different estrogen derivatives based on their polarity. mdpi.com The separated compounds are visualized as spots on the TLC plate, typically under UV light, and their retention factor (Rf) values are calculated. mdpi.com While TLC may not always provide the baseline resolution of advanced HPLC columns, it is an effective tool for preliminary analysis and can be combined with other techniques. For example, TLC has been coupled with Raman spectroscopy for in-situ identification of the separated estrogen spots, enhancing the specificity of the analysis. mdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel GF254 plate | mdpi.com |

| Mobile Phase Example | Benzene–ether–glacial acetic acid (50:30:0.5, v/v/v) | mdpi.com |

| Detection | UV light (254 nm) | mdpi.com |

| Measured Parameter | Retention Factor (Rf) value | mdpi.com |

Spectroscopic Characterization Techniques

While chromatography separates isomers, spectroscopy provides the detailed structural information necessary to confirm their identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of molecular structure and stereochemistry. rsc.orgcreative-biostructure.com It is the definitive method for distinguishing between diastereomers such as 8alpha-Estrone and the natural 8beta-Estrone. The distinction arises because the spatial arrangement of atoms is different, leading to unique electronic environments for the nuclei (¹H and ¹³C). creative-biostructure.com

The stereochemistry at the C8 position directly influences the conformation of the C and D rings of the steroid nucleus. This would result in significant differences in the chemical shifts (δ) and spin-spin coupling constants (J) for the nuclei in and around this junction, particularly for H-8, H-9, H-14, and the C-18 methyl group. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are especially crucial. rsc.org A NOESY experiment detects protons that are close in space (<5 Å), allowing for the determination of the relative configuration of the molecule. creative-biostructure.com For 8alpha-Estrone, specific NOE correlations involving the proton at C8 and the C-18 methyl group would be expected, which would be distinctly different from those observed for the 8beta-epimer, thus providing conclusive proof of its stereochemistry. rsc.org

Raman Spectroscopy and Surface-Enhanced Resonance Raman Scattering (SERRS)

Raman spectroscopy provides a structural "fingerprint" of a molecule by probing its vibrational modes. researchgate.net It is a non-destructive technique that can yield detailed information about chemical bonds and functional groups. researchgate.net The Raman spectrum of estrone shows characteristic peaks, including a strong band around 1611 cm⁻¹ corresponding to the C=C stretching of the aromatic A-ring. nih.gov While the Raman spectra of stereoisomers are often very similar, subtle shifts in peak positions and intensities can be used for differentiation, reflecting minor changes in bond angles and lengths.

To overcome the inherent weakness of the Raman signal, Surface-Enhanced Raman Scattering (SERS) is often employed. SERS can enhance the signal by many orders of magnitude by adsorbing the analyte onto a roughened metal surface (typically silver or gold nanoparticles). nih.gov A further enhancement is achieved with Surface-Enhanced Resonance Raman Scattering (SERRS), where the laser excitation wavelength is matched to an electronic transition of the analyte. nih.gov For estrogens, a common SERRS strategy involves a coupling reaction to form a colored azo dye, which has strong SERRS activity and allows for detection at very low concentrations. nih.gov This high-resolution vibrational information provides a sensitive method for the detection and potential differentiation of estrogen isomers. nih.gov

| Wavenumber (cm-1) | Vibrational Assignment | Reference |

|---|---|---|

| ~1611 | Aromatic C=C stretching | nih.gov |

| ~1697 | C=O stretching (for related estrogen) | nih.gov |

| ~1435 | δCH3, δCH2 (for related estrogen) | nih.gov |

Immunoassays for Estrone Detection in Research Settings

Immunoassays are bioanalytical methods that leverage the specific binding affinity of an antibody to its antigen for the detection and quantification of a substance. In the context of steroid hormone research, these assays are invaluable for measuring concentrations in various biological matrices.

The development of a robust and reliable ELISA for a specific steroid, such as 8alpha-Estrone, is a meticulous process that involves several key stages, from the production of specific antibodies to the optimization of the assay conditions. The most common format for small molecules like steroids is the competitive ELISA.

Principle of Competitive ELISA:

In a competitive ELISA, the target antigen in the sample competes with a labeled antigen (e.g., an estrone-enzyme conjugate) for a limited number of binding sites on a specific antibody that is typically coated onto a microplate. The concentration of the target antigen in the sample is inversely proportional to the signal generated by the labeled antigen. This means that a higher concentration of 8alpha-Estrone in a sample will result in a lower signal, and vice versa.

Antibody Production:

A crucial first step in ELISA development is the generation of highly specific antibodies that can distinguish 8alpha-Estrone from other structurally similar steroids, including its natural counterpart, estrone. This is particularly challenging due to the subtle difference in the stereochemistry at the C-8 position.

The process typically involves:

Hapten Synthesis: Small molecules like 8alpha-Estrone are not immunogenic on their own. Therefore, they must be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response. The position of conjugation on the steroid molecule is critical to expose the unique structural features of 8alpha-Estrone.

Immunization: Animals, typically rabbits or mice, are immunized with the 8alpha-Estrone-protein conjugate to stimulate the production of polyclonal or monoclonal antibodies.

Antibody Purification and Characterization: The resulting antibodies are purified and rigorously characterized for their affinity and, most importantly, their specificity. Cross-reactivity studies are performed to determine the extent to which the antibody binds to other related steroids. For an 8alpha-Estrone specific ELISA, the antibody should exhibit minimal cross-reactivity with estrone, estradiol, and other endogenous estrogens.

Assay Development and Optimization:

Once a specific antibody is obtained, the ELISA protocol is developed and optimized. This involves:

Plate Coating: The purified antibody is immobilized onto the surface of microtiter plate wells.

Preparation of Labeled Antigen: 8alpha-Estrone is conjugated to an enzyme, most commonly horseradish peroxidase (HRP), to create the tracer.

Assay Optimization: Various parameters are optimized to ensure the assay is sensitive, accurate, and precise. This includes optimizing the concentrations of the coating antibody and the enzyme conjugate, incubation times and temperatures, and the composition of buffers.

Standard Curve Generation: A standard curve is generated using known concentrations of 8alpha-Estrone to allow for the quantification of the analyte in unknown samples.

Research Findings and Data:

While specific ELISA development data for 8alpha-Estrone is not widely published, the principles can be illustrated with data from the development of general estrone ELISAs. The following tables provide examples of the type of data generated during the validation of such an assay.

Table 1: Representative Cross-Reactivity of a Polyclonal Anti-Estrone Antibody

| Compound | % Cross-Reactivity |

| Estrone | 100 |

| 17β-Estradiol | 7.9 |

| 17α-Estradiol | 3.6 |

| Estriol | < 0.1 |

| Androstenedione (B190577) | < 0.1 |

| Testosterone (B1683101) | < 0.1 |

| Progesterone | < 0.1 |

This table illustrates the specificity of an anti-estrone antibody. For an 8alpha-Estrone specific assay, a similar table would be generated, with the critical value being the cross-reactivity with estrone, which would need to be exceptionally low.

Table 2: Typical Performance Characteristics of an Estrone ELISA

| Parameter | Value |

| Assay Range | 20 - 2000 pg/mL |

| Analytical Sensitivity | 14.8 pg/mL |

| Intra-assay CV | < 10% |

| Inter-assay CV | < 15% |

| Sample Type | Serum, Plasma, Urine, Saliva |

This table provides an overview of the performance characteristics of a typical competitive ELISA for estrone. Similar validation would be required for an 8alpha-Estrone specific assay to ensure its reliability for research purposes.

The development of a stereospecific ELISA for 8alpha-Estrone would be a significant advancement in the analytical toolbox for steroid research, enabling more precise investigations into its unique biological properties.

Computational and in Silico Studies of 8alpha Estrone

Molecular Docking Simulations with Estrogen Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govfrontiersin.orgscirp.org For estrogens, docking simulations are primarily used to understand their interaction with the ligand-binding domain (LBD) of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). frontiersin.orgumpr.ac.id The binding of natural estrogens like 17β-estradiol is well-characterized, involving key hydrogen bonds with residues such as Glu353 and Arg394 on one end of the molecule and His524 on the other, within the ERα binding pocket. mdpi.com

| Residue | Typical Interaction Type | Role in Binding Natural Estrogens (e.g., Estradiol) |

|---|---|---|

| Glu353 | Hydrogen Bond (Acceptor) | Forms a key hydrogen bond with the A-ring phenolic hydroxyl group. mdpi.com |

| Arg394 | Hydrogen Bond (Donor) | Forms a key hydrogen bond with the A-ring phenolic hydroxyl group. mdpi.com |

| His524 | Hydrogen Bond (Donor/Acceptor) | Interacts with the D-ring 17-hydroxyl group. mdpi.com |

| Leu387, Met388 | Hydrophobic | Contribute to the hydrophobic pocket accommodating the steroid core. mdpi.com |

| Ala350, Leu349 | Hydrophobic | Form part of the binding cavity that surrounds the ligand. mdpi.com |

Pharmacophore Modeling for Receptor Binding Prediction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comwustl.edu For estrogen receptor agonists, the generally accepted pharmacophore includes a phenolic A-ring (as a hydrogen bond donor/acceptor feature), a hydrophobic steroid core, and a specific distance between the A-ring hydroxyl and a D-ring feature (like the 17-keto or 17-hydroxyl group). mdpi.commdpi.com

Structure-based pharmacophore models are derived from the known interactions within a receptor's crystal structure. etflin.com For ERα, these models typically include features for hydrophobic interactions and hydrogen bonding at both ends of the binding pocket. mdpi.comresearchgate.net While no specific pharmacophore model has been developed exclusively for 8alpha-estrone, its structure can be evaluated against existing models for ER ligands. The critical phenolic A-ring feature remains unchanged in 8alpha-estrone. However, the cis-junction of the B/C rings significantly alters the spatial orientation of the D-ring relative to the A-ring. This change in the steroid backbone's geometry could lead to a suboptimal fit or a lower pharmacophore fit score when compared to the natural ligand, potentially explaining its altered biological activity profile. etflin.com

Quantum Chemical Calculations and Conformational Dynamics

Quantum chemical calculations are powerful tools for studying the electronic structure, stability, and conformational preferences of molecules. ncsu.edursc.org For steroid isomers, these methods, including ab initio, Density Functional Theory (DFT), and semi-empirical (e.g., PM3) approaches, are used to calculate the energies of different conformations and the transition barriers between them. researchgate.netresearchgate.net

Studies on 8alpha-analogues of steroid estrogens have utilized these computational methods alongside experimental NMR data to probe their unique structural dynamics. researchgate.netnih.gov A key finding for 7alpha-methyl-8alpha- and 6-oxa-8alpha-steroid estrogens is that they exhibit a fast conformational equilibrium in solution, primarily arising from the inversion of Ring B. nih.govscispace.com This flexibility is a direct consequence of the cis-fused B/C ring system, which is less rigid than the trans-fused system of natural estrogens. The populations of different conformers (e.g., those with a pseudoaxial vs. pseudoequatorial orientation of substituents) can be estimated by comparing experimental NMR data with theoretical calculations of dihedral angles and interproton distances. nih.gov These computational studies have confirmed that the conformations of 8alpha-analogs in solution are similar to those observed in their crystal structures. researchgate.net

| Method | Type | Application/Finding |

|---|---|---|

| NMR Spectroscopy | Experimental | Used to determine interproton distances (via NOE) and dihedral angles (via coupling constants), revealing conformational equilibrium in solution. nih.gov |

| X-ray Crystallography | Experimental | Determines the solid-state conformation of the molecules. researchgate.net |

| Ab initio methods | Quantum Chemical | Calculated inter-hydrogen distances that corresponded well with experimental data. researchgate.net |

| PM3 and MM+ | Semi-empirical / Molecular Mechanics | Used to calculate molecular geometry and distances between atoms, supporting experimental findings. researchgate.net |

Structure-Activity Relationship (SAR) Studies based on Isomerism

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov For 8alpha-estrone and its derivatives, SAR studies focus on how the C8-isomerization impacts estrogenic effects. Experimental studies have shown that the 8alpha-configuration leads to a significant dissociation between different types of estrogenic activity. nih.govnih.gov

Specifically, 8alpha-analogues of estrogens exhibit markedly decreased uterotrophic (growth-promoting effect on the uterus) activity compared to their natural 8beta-counterparts. nih.gov However, they often retain or have a different level of vaginotrophic (growth-promoting effect on the vagina) activity. nih.govnih.gov For example, 1-hydroxy-8alpha-estrone and 1-hydroxy-8alpha-estradiol were found to have a higher dissociation index (ratio of vaginotrophic to uterotrophic effect) than estriol, indicating a predominant effect on the vagina over the uterus. nih.gov Similarly, some 8alpha-analogues retain osteoprotective and hypocholesterolemic activities while having low uterotropic effects. researchgate.net This dissociation is attributed to the altered shape of the 8alpha-isomer, which likely affects receptor conformation upon binding, leading to differential recruitment of co-activator and co-repressor proteins in different tissues, ultimately resulting in a distinct profile of gene transcription.

| Compound | Uterotrophic Activity | Vaginotrophic Activity | Key SAR Finding |

|---|---|---|---|

| Estradiol (B170435) (8beta) | High | High | Potent natural estrogen, reference compound. |

| 1-hydroxy-8alpha-Estradiol | Low | High | Demonstrates a strong dissociation between uterine and vaginal effects. nih.govnih.gov |

| 1-hydroxy-8alpha-Estrone | Low | High | Shows a predominant effect on the vagina rather than the uterus. nih.gov |

| 2-fluoro-8alpha-Estrone analogues | Low | Not specified | Retain osteoprotective and hypocholesterolemic activities. researchgate.net |

Machine Learning Applications in Estrogen Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in toxicology and drug discovery to predict the biological activity of chemicals based on their structure. mdpi.commdpi.com In estrogen research, ML models are developed to classify or predict the binding affinity of compounds to estrogen receptors, and to identify them as potential agonists, antagonists, or binders. nih.govnih.gov These models are typically trained on large datasets, such as the ToxCast/Tox21 database, which contains in vitro assay results for thousands of chemicals. nih.govnih.gov

The process involves generating numerical representations of chemical structures, known as molecular descriptors (e.g., extended-connectivity fingerprints), and using algorithms like Random Forest or Deep Neural Networks to learn the relationship between these descriptors and the observed biological activity. mdpi.comnih.gov The goal is to create predictive models that can quickly screen new or untested chemicals for potential endocrine-disrupting activity without the need for extensive animal testing. nih.gov

While there are no known ML models developed specifically for 8alpha-estrone, general ER activity prediction models could be used to estimate its potential for receptor binding and agonism. nih.gov The unique stereochemistry of 8alpha-estrone would make it an interesting case study to test the robustness and applicability domain of existing ML models. A model's ability to correctly predict the attenuated or altered activity of such an unusual isomer would be a strong indicator of its sophistication and its understanding of the complex 3D structural requirements for estrogen receptor interaction.

Q & A

What established synthetic pathways exist for 8α-Estrone, and how do their yields and stereochemical outcomes compare?

Level: Basic

Methodological Answer:

Synthesis of 8α-Estrone typically involves stereoselective modifications of estrone derivatives. Key methods include:

- Epimerization : Acid- or base-catalyzed isomerization of 8β-estrone, monitored via HPLC to track conversion rates .

- Biocatalytic Approaches : Use of enzymes like hydroxysteroid dehydrogenases to achieve stereospecificity, with yields optimized via pH and temperature control .

- Chiral Resolution : Separation of 8α/8β isomers using chiral stationary phases in preparative chromatography, validated by circular dichroism (CD) .

Data Note: Comparative studies show enzymatic methods achieve >90% enantiomeric excess (ee), while epimerization yields 60–75% due to equilibrium limitations .

Which spectroscopic techniques are most reliable for confirming the structure and purity of 8α-Estrone?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry. Key markers include coupling constants (e.g., J-values for axial vs. equatorial protons at C8) and NOE correlations .

- X-ray Crystallography : Definitive proof of absolute configuration, though limited by crystal growth challenges in steroidal compounds .

- Mass Spectrometry (HRMS) : Validates molecular formula; fragmentation patterns distinguish 8α from 8β isomers via characteristic ion clusters .

Best Practice: Combine NMR with CD for purity assessment, as trace β-isomers may evade detection in NMR alone .

How can researchers resolve contradictions in reported biological activities of 8α-Estrone across studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

- Experimental Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or assay conditions (e.g., serum-free media altering receptor availability) .

- Data Normalization : Inconsistent use of controls (e.g., β-estradiol as a reference) may skew dose-response curves .

Resolution Strategies:

Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell passage number or ligand concentration .

Orthogonal Assays : Validate estrogen receptor (ER) binding via both luciferase reporter assays and competitive ELISA .

What methodological challenges arise in assessing the stereochemical stability of 8α-Estrone under physiological conditions?

Level: Advanced

Methodological Answer:

- Epimerization Risk : 8α-Estrone may revert to 8β under high pH or enzymatic conditions (e.g., liver microsomes). Monitor via:

- Stability Studies : Incubate in simulated gastric fluid (pH 2–3) and phosphate buffer (pH 7.4), quantifying isomer ratios via UPLC-MS .

- Kinetic Modeling : Calculate rate constants for epimerization to predict in vivo behavior .

Key Finding: Steric hindrance at C8 reduces epimerization rates compared to C17 isomers, but hepatic metabolism remains a confounder .

What in vitro and in vivo models are optimal for studying the estrogenic vs. anti-estrogenic effects of 8α-Estrone?

Level: Basic

Methodological Answer:

- In Vitro :

- ERα/ERβ transactivation assays in Ishikawa cells, with co-treatment of ER antagonists (e.g., ICI 182,780) to confirm specificity .

- Competitive binding assays using tritiated estradiol to calculate IC values .

- In Vivo :

- Ovariectomized rodent models to assess uterine hypertrophy, with careful control of dosing intervals to avoid feedback loops .

Data Conflict Alert: Discrepancies in uterotrophic responses may stem from differences in ERα/ERβ expression ratios across strains .

- Ovariectomized rodent models to assess uterine hypertrophy, with careful control of dosing intervals to avoid feedback loops .

How do variations in experimental design impact the pharmacokinetic (PK) profiling of 8α-Estrone?

Level: Advanced

Methodological Answer:

PK variability arises from:

- Dosing Routes : Subcutaneous vs. oral administration alters bioavailability due to first-pass metabolism. Use LC-MS/MS to quantify plasma concentrations .

- Sample Collection Timing : Frequent sampling (e.g., every 15 min for 6 hr) is critical to capture rapid clearance phases .

Statistical Consideration: Non-compartmental analysis (NCA) vs. compartmental modeling (e.g., WinNonlin) may yield differing half-life estimates; justify choice based on AIC/BIC criteria .

What advanced computational methods support the study of 8α-Estrone’s interaction with estrogen receptors?

Level: Advanced

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of 8α vs. 8β isomers to ERα’s ligand-binding domain. Use AMBER or GROMACS with explicit solvent models .

- Docking Studies : AutoDock Vina to predict binding poses, validated by mutagenesis (e.g., ERα L387A mutation disrupting H-bonding) .

Limitation: Computational predictions require experimental validation via isothermal titration calorimetry (ITC) to confirm ΔG values .

How should researchers handle conflicting data on 8α-Estrone’s role in cancer progression?

Level: Advanced

Methodological Answer:

Contradictory findings (e.g., pro- vs. anti-proliferative effects) often reflect:

- Context-Dependent Signaling : Dual ERα/ERβ activation in breast cancer vs. ER-negative cell lines .

- Metabolite Interference : Conversion to catechol estrogens in CYP-expressing tissues, generating oxidative stress artifacts .

Resolution Workflow:

Replicate studies in isogenic ER-positive/negative cell pairs.

Quantify metabolites via stable isotope tracing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。